2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole
Description
Properties
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)sulfonylmethyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S2/c11-7-1-3-9(4-2-7)17(14,15)6-8-5-13-10(12)16-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFWUEQNOZJUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CN=C(S2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions. This step forms the core thiazole structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the thiazole intermediate with a chlorobenzene derivative in the presence of a strong base.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thioethers or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Its structural features allow it to interact with bacterial enzymes, disrupting essential biochemical pathways.
- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL.
| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 4 | Lower than penicillin |
| Escherichia coli | 8 | Comparable to ampicillin |
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity.
- Efficacy Against Fungi : Research indicates that it is effective against several fungal strains, as highlighted in the following table:
| Fungus | MIC (mg/mL) | Comparison with Reference Drugs |
|---|---|---|
| Candida albicans | 3.92–4.01 | Lower than fluconazole |
| Aspergillus niger | 4.01–4.23 | Comparable to standard antifungals |
| Trichophyton viride | 0.11 | Fourfold better than bifonazole |
Antiviral Activity
Recent investigations have also explored the antiviral potential of this compound against viruses such as Tobacco Mosaic Virus (TMV).
- Inhibition Rates : Certain derivatives achieved up to 50% inhibition of TMV in vitro, indicating potential applications in agricultural biotechnology.
Case Study 1: Antimicrobial Efficacy
A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazole derivatives, including 2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole. The results indicated promising cytotoxic effects against glioblastoma multiforme cells, suggesting potential applications in cancer therapy.
Case Study 2: Structure-Activity Relationship Analysis
Research published in PubMed Central highlighted the structure-activity relationship (SAR) analysis of thiazole derivatives. Modifications to the thiazole ring were shown to enhance antibacterial and antifungal properties significantly. This underscores the importance of chemical structure in determining biological efficacy.
Mechanism of Action
The mechanism of action of 2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. Additionally, the thiazole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the binding.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Comparisons
Heterocyclic Core Variations
- Thiazole vs. Thiadiazole : The target compound’s 1,3-thiazole core is less rigid than 1,2,4-thiadiazole (e.g., CAS 494763-26-7), which exhibits higher thermal stability due to additional nitrogen . Thiadiazoles (e.g., 1,2,3-thiadiazole in CAS 338978-71-5) often show reduced planarity, affecting π-π stacking in crystallography .
- Substituent Effects : The sulfonyl group in the target compound increases polarity compared to sulfanyl (e.g., 5-[(3,4-dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole), which enhances lipophilicity and membrane permeability .
Halogen and Functional Group Impact
- Chlorine vs. Fluorine : Compounds with 4-fluorophenyl groups (e.g., ) exhibit similar crystal packing but require lattice adjustments due to smaller van der Waals radii of F vs. Cl .
- Carboxylic Acid Derivatives: The introduction of a carboxylic acid group (e.g., 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid) improves aqueous solubility, making it more suitable for pharmaceutical formulations than the target compound .
Biological Activity
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8ClN2O2S2
- Molecular Weight : 284.76 g/mol
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiazole rings were tested against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 7l | Salmonella typhi | 18 | 2.14 |
| 7m | Bacillus subtilis | 20 | 0.63 |
| 7n | Escherichia coli | 15 | 2.17 |
| 7o | Staphylococcus aureus | 16 | 1.13 |
These results indicate that the compound has moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound also shows promising enzyme inhibition properties, particularly as an acetylcholinesterase (AChE) inhibitor. A study reported IC50 values for various thiazole derivatives:
| Compound | AChE IC50 (µM) |
|---|---|
| 1 | 0.10 ± 0.05 |
| 18 | 0.80 ± 0.050 |
| 20 | 3.10 ± 0.10 |
The structure-activity relationship suggests that modifications on the phenyl ring significantly influence AChE inhibition efficacy .
Anticancer Potential
In addition to its antimicrobial and enzyme inhibitory activities, compounds related to thiazoles have been evaluated for anticancer properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth in vitro and in vivo models . The data indicate that these compounds may be effective against various cancer cell lines.
Case Studies
- Study on Antimicrobial Properties : A research study evaluated the antimicrobial activity of synthesized thiazole derivatives, including the target compound. The results indicated significant inhibition against pathogenic bacteria, particularly when combined with other antibiotics .
- Enzyme Inhibition Research : Another study focused on the inhibitory effects of thiazole derivatives on AChE and butyrylcholinesterase (BChE), demonstrating their potential as therapeutic agents for Alzheimer's disease .
Q & A
Q. What synthetic methodologies are reported for thiazole derivatives containing sulfonyl and chlorophenyl moieties?
Synthesis of structurally related thiazole-sulfonyl compounds typically involves:
- Cyclization reactions : Lawesson’s reagent is used to cyclize ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, forming the thiazole core (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) .
- Oxidative chlorination : Intermediate sulfides are oxidized to sulfonyl chlorides using Cl2 or SO2Cl2.
- Multi-step functionalization : For example, coupling 4-[(4-chlorophenyl)sulfonyl]phenyl groups with amino acids or heterocycles via amidation or nucleophilic substitution .
Q. Key Reagents and Conditions :
| Reagent/Condition | Role | Example Yield | Reference |
|---|---|---|---|
| Lawesson’s reagent | Cyclization | 65–78% | |
| SO2Cl2 | Oxidative chlorination | 82% | |
| DCC (Dicyclohexylcarbodiimide) | Amide coupling | 70–87% |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent patterns (e.g., sulfonyl-methyl protons at δ 3.8–4.2 ppm, thiazole carbons at 160–170 ppm) .
- FT-IR : Sulfonyl (S=O) stretches at 1150–1350 cm<sup>−1</sup> and C-Cl stretches at 550–750 cm<sup>−1</sup> .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond in thiazole: ~1.74 Å) using SHELXL for refinement .
Q. Example Spectral Data :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 4.1 (s, 2H, CH2SO2) | |
| FT-IR | 1320 cm<sup>−1</sup> (asymmetric S=O) | |
| X-ray | Thiazole ring planarity (RMSD < 0.02 Å) |
Q. What are common impurities or byproducts during synthesis, and how are they resolved?
- Byproducts : Unreacted sulfonyl chloride intermediates or dimerization products from incomplete cyclization.
- Resolution Methods :
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved?
- Refinement Protocols : Use SHELXL’s restraints for disordered atoms and validate with Rfree values (<5% discrepancy) .
- Computational Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental data to identify steric or electronic distortions .
Case Study : A study on ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate showed a 0.04 Å deviation in C-S bond lengths between X-ray and DFT; this was attributed to crystal packing effects .
Q. What in silico strategies predict the biological activity of sulfonyl-thiazole derivatives?
- Molecular Docking : Target CRF1 receptors (PDB: 4K5Y) to assess binding affinity; docking scores correlate with IC50 values (e.g., nanomolar affinity for CRF1 antagonists) .
- ADMET Prediction : Use SwissADME to evaluate logP (optimal 2–3) and bioavailability .
Example : For 4-[(4-chlorophenyl)sulfonyl]phenyl derivatives, docking revealed hydrogen bonding with Arg<sup>101</sup> of carbonic anhydrase IX, explaining anti-cancer activity .
Q. How do structural modifications (e.g., substituent position) impact pharmacological efficacy?
Q. What strategies optimize yield in multi-step syntheses of similar compounds?
Q. How are in vitro bioactivity assays designed for sulfonyl-thiazole derivatives?
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., NCI-60 panel) with IC50 values <10 µM considered active .
Example : 5-Phenyl-1,3-thiazole-4-sulfonamides showed IC50 = 2.1 µM against MCF-7 cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
